3-Amino-N-cyclopropyl-5-(trifluoromethyl)benzamide
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Overview
Description
3-Amino-N-cyclopropyl-5-(trifluoromethyl)benzamide is a chemical compound characterized by its unique structure, which includes an amino group, a cyclopropyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-cyclopropyl-5-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common approach is the reaction of 3-amino-5-(trifluoromethyl)benzoic acid with cyclopropylamine under specific conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC) and catalysts like DMAP.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-cyclopropyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).
Substitution: Nucleophiles such as halides or alkoxides can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted trifluoromethyl compounds.
Scientific Research Applications
3-Amino-N-cyclopropyl-5-(trifluoromethyl)benzamide has shown promise in various scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and inflammation.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Amino-N-cyclopropyl-5-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
3-Amino-N-cyclopropyl-5-(trifluoromethyl)benzamide is unique due to its combination of functional groups. Similar compounds include:
3-Amino-5-(trifluoromethyl)benzamide: Lacks the cyclopropyl group.
N-cyclopropyl-3-aminobenzamide: Lacks the trifluoromethyl group.
3-Amino-N-cyclopropylbenzamide: Lacks the trifluoromethyl group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-amino-N-cyclopropyl-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)7-3-6(4-8(15)5-7)10(17)16-9-1-2-9/h3-5,9H,1-2,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMRVWAJDWPOOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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